Welcome to the BenchChem Online Store!
molecular formula C21H26N2 B064817 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine CAS No. 178312-56-6

1-Diphenylmethyl-3-(piperidin-1-yl)azetidine

Cat. No. B064817
M. Wt: 306.4 g/mol
InChI Key: YPCUFKPCUHJUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05968923

Procedure details

A mixture of 1-diphenylmethyl-3-methanesulphonyloxyazetidine (see Preparation 54) (1.5 g, 1 mol. equiv.), piperidine (0.6 g, 1.5 mol. equiv.) and potassium carbonate (1.31 g, 2 mol. equiv.) in acetonitrile (20 ml) was heated under reflux under nitrogen for four hours. Saturated aqueous sodium bicarbonate solution and brine were added and the mixture extracted with ethyl acetate (2×40 ml). The organic extracts were combined and dried using magnesium sulphate. The organic solvent was removed under reduced pressure and the residue purified by flash column chromatography on silica gel eluting with methanol:dichloromethane (1:9, by volume) to give the title compound (0.65 g). TLC Rf=0.5 (silica, methanol:dichloromethane, 1:9, by volume). LRMS m/z=307(m+1)+. Found: C, 81.50; H, 8.51; N, 9,02. C21H26N2.0.06 CH2Cl2 requires C, 81.14; H, 8.45; N, 8.99%.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[N:8]2[CH2:11][CH:10](OS(C)(=O)=O)[CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH:23]1[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1.C(=O)([O-])[O-].[K+].[K+].C(=O)(O)[O-].[Na+]>C(#N)C.[Cl-].[Na+].O>[C:1]1([CH:7]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[N:8]2[CH2:11][CH:10]([N:23]3[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]3)[CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4,5.6,8.9.10|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CC(C1)OS(=O)(=O)C)C1=CC=CC=C1
Name
Quantity
0.6 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
1.31 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux under nitrogen for four hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate (2×40 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by flash column chromatography on silica gel eluting with methanol:dichloromethane (1:9, by volume)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(N1CC(C1)N1CCCCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: CALCULATEDPERCENTYIELD 0.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.